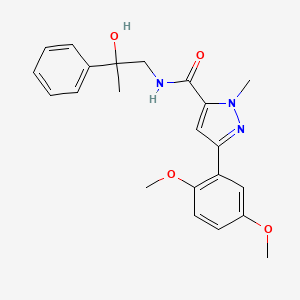

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

This compound (CAS: 1396870-21-5, molecular formula: C₂₂H₂₅N₃O₄, molecular weight: 395.45 g/mol) is a pyrazole carboxamide derivative featuring a 2,5-dimethoxyphenyl substituent at the pyrazole C3 position and an N-(2-hydroxy-2-phenylpropyl) group. Its structure includes a 1-methyl-1H-pyrazole core, which is substituted with a carboxamide linker connected to a chiral secondary alcohol moiety (2-hydroxy-2-phenylpropyl) .

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-22(27,15-8-6-5-7-9-15)14-23-21(26)19-13-18(24-25(19)2)17-12-16(28-3)10-11-20(17)29-4/h5-13,27H,14H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJCRBOOCNMJGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=NN1C)C2=C(C=CC(=C2)OC)OC)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Substitution reactions:

Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while reduction could produce amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of specific hydrazones with various acylating agents. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have indicated that this pyrazole derivative possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This makes it a potential candidate for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may offer neuroprotective benefits. The ability to cross the blood-brain barrier could position this compound as a therapeutic option for neurodegenerative diseases.

Case Studies

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous pyrazole and benzothiazole derivatives from the evidence, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Key Observations:

Structural Diversity: The target compound shares a pyrazole carboxamide backbone with derivatives like 3a and 3b but differs in substituents. While 3a and 3b feature electron-withdrawing groups (chloro, cyano), the target incorporates electron-donating methoxy groups and a chiral alcohol moiety, which may improve solubility and stereoselective interactions . Benzothiazole analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) replace the pyrazole core with a benzothiazole ring but retain the 2,5-dimethoxyphenyl group.

Physicochemical Properties :

- Melting points for pyrazole carboxamides (3a , 3b ) range from 133–172°C, influenced by halogen substituents (Cl) and aromatic stacking. The target compound’s melting point is unreported, but its hydroxypropyl group may reduce crystallinity compared to halogenated analogs .

- Molecular weights of pyrazole derivatives (395–437 g/mol) suggest moderate lipophilicity, while benzothiazole analogs (unreported) likely exhibit higher logP values due to trifluoromethyl groups .

Synthetic Methodologies: Pyrazole carboxamides (3a–3e) are synthesized via EDCI/HOBt-mediated coupling, achieving yields of 62–71%. Benzothiazole derivatives involve multi-step reactions, including palladium-catalyzed cross-couplings (e.g., 3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)...) from ), which are more complex than standard carboxamide syntheses .

Functional Group Impact: The 2-hydroxy-2-phenylpropyl group in the target compound introduces a chiral center, which could enhance selectivity in biological systems compared to non-chiral analogs like 3a–3b. Dimethoxy groups in the target and benzothiazole analogs may improve π-π stacking with aromatic residues in target proteins, whereas chloro/cyano groups in 3a–3b might favor hydrophobic interactions .

Research Implications and Limitations

While the evidence provides structural and synthetic data, biological activity data (e.g., IC₅₀, binding assays) are absent, limiting functional comparisons.

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide , also known by its CAS number 1396870-21-5 , is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1396870-21-5 |

| Molecular Formula | C22H25N3O4 |

| Molecular Weight | 395.5 g/mol |

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Pyrazoles are known for their ability to inhibit specific enzymes and receptors:

- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Receptor Modulation : The compound may also interact with adrenergic receptors, potentially influencing cardiovascular functions and metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of similar pyrazole compounds. For instance, compounds structurally related to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated effectiveness comparable to established antibiotics like Linezolid and Cefaclor against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been evaluated for their activity against human cancer cell lines such as HeLa (cervical cancer) and PC3 (prostate cancer). These studies suggest that the compound may possess selective cytotoxicity, indicating potential utility in cancer therapy .

Table: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(2,5-dimethoxyphenyl)-N-(...) | HeLa | 15 | |

| Similar Pyrazole Derivative | PC3 | 20 | |

| Sorafenib | HeLa | 30 |

Case Studies

- Case Study on Antibacterial Activity : A study synthesized several pyrazole derivatives and tested them against common bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting that modifications in the structure can enhance efficacy .

- Case Study on Antitumor Effects : Another research effort focused on the antitumor properties of pyrazole derivatives, revealing that specific substitutions on the pyrazole ring significantly increased cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing this pyrazole carboxamide derivative?

Answer:

The compound is typically synthesized via condensation reactions using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide). Key steps include:

- Activation of carboxylic acid intermediates (e.g., pyrazole-3-carboxylic acids) with EDCI/HOBt to form reactive intermediates .

- Nucleophilic substitution with hydroxylamine derivatives (e.g., N-(2-hydroxy-2-phenylpropyl)amine) under basic conditions (K₂CO₃) at room temperature .

- Purification via preparative thin-layer chromatography (TLC) or recrystallization from ethanol .

Reference protocols from structurally analogous pyrazole carboxamides confirm these steps .

Advanced: How can reaction parameters be optimized to enhance yield and purity?

Answer:

Optimization strategies include:

- Solvent selection : DMF is preferred for its polar aprotic nature, which stabilizes intermediates and facilitates coupling reactions .

- Stoichiometric ratios : A 1.2:1 molar ratio of base (K₂CO₃) to substrate ensures complete deprotonation of hydroxyl groups .

- Temperature control : Room-temperature reactions minimize side products (e.g., hydrolysis of activated esters) .

- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .

For example, yields >65% were achieved for similar pyrazole carboxamides by adjusting EDCI/HOBt ratios and reaction times .

Basic: What spectroscopic techniques validate the compound’s structural integrity?

Answer:

- ¹H-NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ ~3.8 ppm), and hydroxyl protons (broad singlet, δ ~5.0 ppm) confirm substitution patterns .

- Mass spectrometry (ESI) : Molecular ion peaks ([M+H]⁺) align with calculated molecular weights (e.g., m/z 421.1 for fluorinated analogs) .

- IR spectroscopy : Absorbance bands for carbonyl (C=O, ~1636 cm⁻¹) and amide (N–H, ~3180 cm⁻¹) groups verify functional groups .

Advanced: How do computational models predict the compound’s bioactivity?

Answer:

- Molecular docking : Simulates interactions with target proteins (e.g., kinases or GPCRs) by analyzing binding affinities of the pyrazole core and dimethoxyphenyl substituents .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent electronic properties (e.g., methoxy group electron-donating effects) with activity trends observed in vitro .

For instance, analogs with 2,5-dimethoxyphenyl groups showed enhanced binding to hydrophobic pockets in receptor models .

Basic: What purification techniques are critical post-synthesis?

Answer:

- Liquid-liquid extraction : Chloroform/water partitioning removes unreacted starting materials .

- Acid/base washes : 0.2 M HCl removes residual amines; 2 M NaOH neutralizes acidic byproducts .

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals (>95%) .

Advanced: How can researchers resolve discrepancies in biological activity data?

Answer:

- Purity verification : Impurities >5% (e.g., unreacted EDCI) may skew bioassays; use HPLC-MS for quantification .

- Stereochemical analysis : Chiral HPLC or X-ray crystallography identifies unintended enantiomers .

- Metabolic stability assays : Liver microsome studies assess if rapid degradation explains inconsistent activity .

Basic: What analytical methods confirm compound purity?

Answer:

- Elemental analysis : Matches experimental vs. theoretical C/H/N/O percentages (e.g., C: 62.82% vs. 62.61% calculated) .

- Melting point consistency : Sharp melting ranges (e.g., 171–172°C) indicate homogeneity .

- TLC spot analysis : Single spots under UV light confirm absence of byproducts .

Advanced: How do substituents influence physicochemical properties?

Answer:

- Methoxy groups : Increase hydrophilicity (logP reduction) and enhance solubility in polar solvents .

- Hydroxypropyl side chain : Introduces hydrogen-bonding capacity, improving target binding but reducing membrane permeability .

- Steric effects : Bulky 2-phenylpropyl groups may hinder rotational freedom, affecting conformational stability .

Basic: What pharmacological assays are used for activity screening?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., cyclooxygenase or kinases) using fluorescence or colorimetric substrates .

- Receptor binding studies : Radiolabeled ligands (e.g., ³H- or ¹²⁵I-tags) quantify affinity (Kd) in membrane preparations .

Advanced: How can process simulation tools improve synthesis scalability?

Answer:

- Kinetic modeling : Predicts optimal reagent addition rates and temperature profiles using software like Aspen Plus .

- Membrane separation : CRDC subclass RDF2050104 methods (e.g., nanofiltration) recover DMF solvent efficiently .

- Flow chemistry : Continuous reactors reduce batch variability and improve heat management for large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.